molecular formula C19H15BrN4 B13357468 (E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan

(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan

Cat. No.: B13357468
M. Wt: 379.3 g/mol
InChI Key: IILUTEUHHGMIPG-AMLDTQNSSA-N
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Description

(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan is an organic compound that belongs to the class of formazans Formazans are characterized by the presence of a N=N-C=N-N linkage, which is responsible for their vibrant colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine and benzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organic compounds.

    Biology: Employed in biochemical assays to detect the presence of certain enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan involves its interaction with molecular targets through its N=N-C=N-N linkage. This linkage allows the compound to participate in redox reactions, making it useful in various biochemical assays. The bromine atom in the 4-position also plays a role in its reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-5-(4-Chlorophenyl)-1,3-diphenylformazan
  • (E,E)-5-(4-Fluorophenyl)-1,3-diphenylformazan
  • (E,E)-5-(4-Methylphenyl)-1,3-diphenylformazan

Uniqueness

(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. The bromine atom enhances its reactivity, making it more versatile in various chemical reactions .

Properties

Molecular Formula

C19H15BrN4

Molecular Weight

379.3 g/mol

IUPAC Name

N'-anilino-N-(4-bromophenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C19H15BrN4/c20-16-11-13-18(14-12-16)22-24-19(15-7-3-1-4-8-15)23-21-17-9-5-2-6-10-17/h1-14,21H/b23-19-,24-22?

InChI Key

IILUTEUHHGMIPG-AMLDTQNSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)Br

Origin of Product

United States

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